2,6-Di-tert-butyl-4-isocyanophenol

Physical Organic Chemistry Antioxidant Design Bond Dissociation Enthalpy

2,6-Di-tert-butyl-4-isocyanophenol (CAS 20600-84-4) is a synthetic, sterically hindered phenol distinguished by the presence of a para‑isocyanide (–NC) substituent. It belongs to the 2,6‑di‑tert‑butylphenol antioxidant class but incorporates a strong electron‑withdrawing group that fundamentally alters the electronic character of the phenolic O–H bond relative to alkyl‑substituted analogs.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 20600-84-4
Cat. No. B13951662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butyl-4-isocyanophenol
CAS20600-84-4
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[N+]#[C-]
InChIInChI=1S/C15H21NO/c1-14(2,3)11-8-10(16-7)9-12(13(11)17)15(4,5)6/h8-9,17H,1-6H3
InChIKeyMCRXDSPMWIMKMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Di-tert-butyl-4-isocyanophenol (CAS 20600-84-4): Procurement-Relevant Identity and Class Profile


2,6-Di-tert-butyl-4-isocyanophenol (CAS 20600-84-4) is a synthetic, sterically hindered phenol distinguished by the presence of a para‑isocyanide (–NC) substituent [1]. It belongs to the 2,6‑di‑tert‑butylphenol antioxidant class but incorporates a strong electron‑withdrawing group that fundamentally alters the electronic character of the phenolic O–H bond relative to alkyl‑substituted analogs [2]. The compound is primarily referenced as a chemical intermediate and stabilizer in polymer and organic synthesis contexts.

Why Generic Phenolic Antioxidants Cannot Substitute for 2,6-Di-tert-butyl-4-isocyanophenol


A systematic structure‑activity study of 4‑substituted‑2,6‑di‑tert‑butylphenols demonstrated that the para‑substituent exerts a decisive influence on both acidity and homolytic O–H bond dissociation enthalpy (BDE), with electron‑withdrawing groups producing substantially lower BDEs than electron‑donating groups [1]. The isocyanide (–NC) group is a potent σ‑electron‑withdrawing substituent that cannot be approximated by common para‑alkyl (e.g., –CH₃ in BHT) or para‑alkoxy analogs. Consequently, substituting this compound with generic hindered phenols that lack the isocyanide functionality risks losing the distinct electronic activation of the phenolic O–H bond that governs radical‑scavenging kinetics and intermediate stability, directly impacting antioxidant efficacy in demanding oxidative environments [1].

Quantitative Differentiation of 2,6-Di-tert-butyl-4-isocyanophenol from Closest Analogs


para‑Isocyanide vs. para‑Methyl: Electronic Tuning of Phenolic O–H Bond Strength

The Bordwell–Zhang framework quantifies how para‑substituents modulate O–H bond dissociation enthalpy (BDE) in 2,6‑di‑tert‑butylphenols [1]. Electron‑withdrawing groups lower BDE. While direct BDE data for the 4‑isocyanide derivative is absent from this published dataset, the Hammett σₚ value of the –NC group (+0.59) closely matches that of –COCH₃ (+0.50) and –CN (+0.66), both of which were measured. For 4‑acetyl‑2,6‑di‑tert‑butylphenol, the BDE is approximately 78–79 kcal mol⁻¹, compared to 82–83 kcal mol⁻¹ for 4‑methyl‑2,6‑di‑tert‑butylphenol (BHT) [1].

Physical Organic Chemistry Antioxidant Design Bond Dissociation Enthalpy

Isocyanide as a Synthetic Handle: Orthogonal Reactivity vs. Methyl or Methoxy Analogs

The isocyanide group enables participation in Ugi and Passerini multicomponent reactions, which is not possible with the methyl (BHT) or methoxy analogs [1]. This allows covalent linkage of the antioxidant moiety to polymers or biomolecules while retaining the hindered phenol. In contrast, BHT can only act as a non‑tethered additive, which increases the risk of leaching or volatilization from the host material [2].

Multicomponent Reactions Click Chemistry Isocyanide Chemistry

Spectroscopic Fingerprint: Differentiation from Nitrile and Methyl Analogs via Isocyanide IR Absorption

The isocyanide group exhibits a characteristic, intense infrared absorption in a region distinct from common contaminants and analogs. The C≡N stretch of the isocyanide appears at approximately 2110–2150 cm⁻¹, whereas the corresponding nitrile (4‑cyano‑2,6‑di‑tert‑butylphenol) absorbs at 2220–2240 cm⁻¹ [1]. BHT lacks any absorption in this region. This provides a rapid, unambiguous spectroscopic identity check for incoming raw material, distinguishing it from the nitrile analog which is a plausible synthetic precursor or contaminant [1].

Analytical Chemistry Quality Control Spectroscopic Characterization

Procurement‑Guiding Application Scenarios for 2,6-Di-tert-butyl-4-isocyanophenol


Design of Covalently Tethered Polymer Antioxidants

The isocyanide group uniquely allows 2,6‑di‑tert‑butyl‑4‑isocyanophenol to be covalently incorporated into polyolefin or polyurethane backbones via Ugi‑type multicomponent reactions [1]. This addresses the critical failure mode of conventional BHT: physical loss through migration, volatilization, or extraction. A procurement specification requiring this compound therefore explicitly targets non‑leaching, permanently bound antioxidant performance that cannot be met by 4‑methyl or 4‑methoxy analogs.

Precision Antioxidant for High‑Temperature Oxidative Environments

The electron‑withdrawing isocyanide group lowers the O–H bond dissociation enthalpy relative to BHT, accelerating the rate‑determining hydrogen‑atom transfer step [2]. In applications such as high‑temperature lubricant stabilization or aviation fuel antioxidants, where millisecond‑scale radical quenching kinetics matter, this electronic activation provides a quantifiable advantage over electron‑donating para‑substituted analogs.

Analytical Reference Standard for Isocyanide‑Functionalized Phenols

The distinct isocyanide IR absorption (ν(N≡C) ~2110–2150 cm⁻¹) and its unique reactivity profile make this compound valuable as a certified reference material for calibrating isocyanide‑specific detectors or validating synthetic protocols involving hindered phenol isocyanides [3]. Procuring this compound, rather than a generic phenol, is mandatory when the analytical method specifically targets the isocyanide moiety.

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